molecular formula C7H5I2NO3 B1350980 1,3-Diiodo-2-methoxy-5-nitrobenzene CAS No. 31106-75-9

1,3-Diiodo-2-methoxy-5-nitrobenzene

Cat. No. B1350980
CAS RN: 31106-75-9
M. Wt: 404.93 g/mol
InChI Key: LHCXPILOHPAXIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diiodo-2-methoxy-5-nitrobenzene (DIMNB) is an organic compound with the molecular formula C7H5INO3. It is a colorless solid that is used as an intermediate in the synthesis of various organic compounds, and is also used in the preparation of pharmaceuticals and other industrial chemicals. DIMNB has a number of unique properties that make it an attractive choice for a variety of applications.

Scientific Research Applications

Crystal Structure Analysis

1,3-Diiodo-2-methoxy-5-nitrobenzene has been analyzed for its crystal structure, revealing insights into molecular interactions and bonding. In a related compound, 2,4-Diiodo-3-nitroanisole, the study highlighted the dihedral angle between the benzene ring and the nitro group, and the occurrence of aromatic π–π stacking and potential weak C—I⋯π interaction, providing foundational knowledge for understanding similar structures in 1,3-diiodo-2-methoxy-5-nitrobenzene (Li et al., 2012).

Molecular Packing and Intermolecular Interactions

Research has delved into the comparison of intermolecular energies and close contacts in various halogenated nitrobenzenes, including 1,3-diiodo-5-nitrobenzene. These studies reveal the influence of halogen atom size on nonbonded close contacts and the nature of cohesive attractions in these structures. This information is crucial for understanding the packing and interaction in 1,3-diiodo-2-methoxy-5-nitrobenzene (Bosch et al., 2022).

Spectroscopic Studies

Spectroscopic analysis of nitrobenzenes containing electron donor substituents, such as in the case of di-donor substituted nitrobenzenes, provides essential insights into the electronic structure and behavior of these compounds. This research, while not directly on 1,3-diiodo-2-methoxy-5-nitrobenzene, offers valuable information about the spectral properties of similar compounds (Corbett, 1967).

Atmospheric Reactivity

The study of methoxyphenols like guaiacol (2-methoxyphenol) and its interaction with hydroxyl radicals in the atmosphere sheds light on the reactivity and potential environmental impact of related compounds, including 1,3-diiodo-2-methoxy-5-nitrobenzene. This research is crucial for understanding the formation of secondary organic aerosols and gas-phase oxidation products (Lauraguais et al., 2014).

Chemical Synthesis and Reactivity

Investigations into the chemical synthesis and reactivity of similar compounds, such as the synthesis of 4-methoxy-3,5-dinitrobenzaldehyde, provide a basis for understanding the synthetic routes and reactivity patterns of 1,3-diiodo-2-methoxy-5-nitrobenzene. This knowledge is vital for the development of new synthetic methodologies and applications (Monk et al., 2003).

Quantum Dot Sensing Applications

Research into the use of CdSe quantum dots cappedwith PAMAM-G(4) dendrimer for the detection of nitroaromatic compounds, such as 4-methoxy-2-nitrophenol, provides a framework for exploring the potential of 1,3-diiodo-2-methoxy-5-nitrobenzene in sensing applications. This work demonstrates the feasibility of using quantum dot nanocomposites for detecting trace amounts of nitroaromatic compounds, which could be relevant for environmental monitoring and public security (Algarra et al., 2011).

Novel Synthetic Routes

Explorations into novel synthetic routes, like the one-pot syntheses of diiododiaryl ethers from phenols by diacetoxyiodobenzene, offer insights into efficient methods for producing derivatives of 1,3-diiodo-2-methoxy-5-nitrobenzene. Such studies are fundamental for advancing the synthesis of potentially valuable drug precursors and other industrial applications (Zhou et al., 2016).

Tele Nucleophilic Aromatic Substitutions

Research on tele nucleophilic aromatic substitutions in compounds like 1,3-dinitro-5-trichloromethylbenzene provides a deeper understanding of the chemical behavior of halogenated nitrobenzenes, which is directly applicable to the study of 1,3-diiodo-2-methoxy-5-nitrobenzene. Such insights are crucial for developing new synthetic pathways and understanding the reactivity of these compounds (Giannopoulos et al., 2000).

properties

IUPAC Name

1,3-diiodo-2-methoxy-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5I2NO3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCXPILOHPAXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1I)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5I2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399207
Record name 1,3-diiodo-2-methoxy-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diiodo-2-methoxy-5-nitrobenzene

CAS RN

31106-75-9
Record name 1,3-diiodo-2-methoxy-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Diiodo-4-nitroanisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Diiodo-2-methoxy-5-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1,3-Diiodo-2-methoxy-5-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1,3-Diiodo-2-methoxy-5-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1,3-Diiodo-2-methoxy-5-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1,3-Diiodo-2-methoxy-5-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1,3-Diiodo-2-methoxy-5-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.